Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride

説明

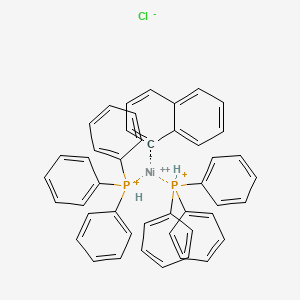

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride is a nickel(IV) complex featuring two triphenylphosphoranyl ligands and a naphthalen-1-yl group, with a chloride counterion. Its molecular formula is C₄₆H₃₇ClNiP₂, and it is commercially available at 98% purity (CAS: 49354-806-25-6) with a price of ¥1,056.00 per gram . Nickel(IV) complexes are relatively rare compared to nickel(II) species, making this compound notable for its high oxidation state. The naphthyl group introduces steric bulk, which may influence its reactivity and stability in catalytic or synthetic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride typically involves the reaction of chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) with (4-diphenylphosphino)phenanthridine in dichloromethane (CH2Cl2). The reaction mixture is stirred for several hours, and the volatiles are removed under reduced pressure to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency. The use of inert atmospheres and controlled temperatures is crucial to ensure the stability and purity of the compound.

化学反応の分析

Types of Reactions

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and coordination environment.

Reduction: It can also undergo reduction reactions, often involving the use of reducing agents such as hydrides.

Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen and peroxides.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Ligand exchange can be facilitated by using excess ligands or by applying heat.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state nickel complexes, while reduction can produce lower oxidation state species.

科学的研究の応用

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride has several scientific research applications:

Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.

Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and magnetic properties.

Biological Studies: While not extensively studied in biological contexts, its potential interactions with biomolecules are of interest for future research.

Industrial Applications: Its catalytic properties are leveraged in industrial processes to improve efficiency and selectivity.

作用機序

The mechanism by which Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride exerts its effects involves coordination chemistry principles. The nickel center can undergo changes in oxidation state and coordination environment, facilitating various catalytic processes. The molecular targets and pathways involved depend on the specific reaction and conditions used.

類似化合物との比較

Nickel(II) Complexes with Phosphine Ligands

The following table compares the target compound with structurally related nickel(II) complexes:

| Compound Name | Oxidation State | Ligands | Counterion | CAS Number | Purity | Price (per unit) |

|---|---|---|---|---|---|---|

| Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride | IV | 2 triphenylphosphoranyl, 1 naphthyl | Cl⁻ | 49354-806-25-6 | 98% | ¥1,056.00 (1g) |

| Nickel(II) bromide bis(triphenylphosphine) | II | 2 triphenylphosphine | Br⁻ | 126-37-5 | 98% | ¥236.00 (100g) |

| Bis(triphenylphosphine)nickel(II) chloride | II | 2 triphenylphosphine | Cl⁻ | 14264-16-5 | 98% | ¥31.00 (25g) |

| 1,2-Bis(diphenylphosphino)ethane nickel(II) chloride | II | 1,2-bis(diphenylphosphino)ethane | Cl⁻ | 14647-23-5 | 98% | ¥67.00 (25g) |

Key Differences :

- Ligand Effects : The naphthyl group in the target compound provides greater steric hindrance compared to smaller ligands like bromide or ethane-linked diphosphines. This may limit its utility in reactions requiring facile ligand dissociation.

- Cost : The target compound is significantly more expensive than nickel(II) analogs, likely due to challenges in synthesizing stable nickel(IV) species .

Comparison with a Rhodium(IV) Analog

The rhodium(IV) complex Formylbis(triphenylphosphoranyl)rhodium(IV) chloride (CAS: 13938-94-8) shares structural similarities, such as bis(triphenylphosphoranyl) ligands and a chloride counterion. However, differences arise in the metal center and ancillary groups:

| Parameter | This compound | Formylbis(triphenylphosphoranyl)rhodium(IV) chloride |

|---|---|---|

| Metal Center | Nickel (Ni) | Rhodium (Rh) |

| Oxidation State | IV | IV |

| Ancillary Group | Naphthalen-1-yl | Formyl (CHO) |

| Price (1g) | ¥1,056.00 | ¥918.00 |

| Typical Applications | Limited data; inferred use in niche catalysis | Catalysis (e.g., hydrogenation, carbonylation) |

Key Insights :

- Metal Center : Rhodium complexes are often more catalytically active than nickel analogs but are costlier due to rhodium’s scarcity. The target nickel compound’s lower price (vs. rhodium) may favor its use in large-scale applications if reactivity is comparable .

- Ancillary Groups : The formyl group in the rhodium compound could enhance its role in carbonylative reactions, whereas the naphthyl group in the nickel complex may stabilize the metal center via π-interactions .

Research Findings and Implications

- Stability: Nickel(IV) complexes are generally less stable than nickel(II) species.

- In contrast, nickel(II) phosphine complexes are well-documented in cross-coupling reactions .

生物活性

Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride is an organometallic compound characterized by its unique coordination environment and oxidation state. Its molecular formula is CHClNiP. This compound has garnered attention not only for its chemical properties but also for its potential biological activities, particularly in catalysis and interaction with biomolecules.

The compound is synthesized via the reaction of chloro(1-naphthyl)bis(triphenylphosphine)nickel(II) with (4-diphenylphosphino)phenanthridine in dichloromethane. The resulting product exhibits a nickel center coordinated by naphthalen-1-yl and triphenylphosphoranyl ligands, which contributes to its unique reactivity and stability under various conditions.

The biological activity of this compound is primarily attributed to its ability to undergo oxidation and reduction reactions, which can alter its coordination environment and influence interactions with biological molecules. The nickel center can change oxidation states, facilitating various catalytic processes that may impact cellular pathways.

Cytotoxicity

Research indicates that nickel compounds, including those similar to this compound, can exhibit cytotoxic effects. Nickel chloride (NiCl), a related compound, has been shown to induce apoptosis in various cell types through mechanisms involving oxidative stress and inflammatory responses . The cytotoxicity of nickel compounds is often assessed using LD50 values, which vary significantly among different nickel species.

| Compound | LD50 (mg/kg) | Effects |

|---|---|---|

| Nickel Chloride | 362 | Cytotoxicity, skin sensitization |

| This compound | TBD | Potentially similar based on structure |

Study on Nickel Compounds

A study investigated the effects of nickel exposure in rodents, highlighting significant increases in inflammatory markers and liver toxicity associated with nickel chloride . This study underscores the importance of examining the biological impacts of nickel complexes, including this compound, due to their potential health risks.

Catalytic Applications

In terms of catalytic applications, this compound has been explored for its role in organic synthesis reactions. Its ability to facilitate cross-coupling reactions demonstrates its utility in creating complex organic molecules, which may indirectly relate to biological activity through the production of biologically relevant compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for preparing Naphthalen-1-ylbis(triphenylphosphoranyl)nickel(IV) chloride?

The synthesis of nickel(IV) complexes often involves oxidative addition to nickel(II) precursors. For example, nickel(II) chloride complexes with triphenylphosphine ligands (e.g., bis(triphenylphosphine)nickel(II) chloride) can be treated with oxidizing agents like chlorine gas or naphthalene derivatives under inert conditions. Key steps include maintaining anhydrous conditions, using degassed solvents (e.g., THF or DMF), and controlling reaction temperatures (0–25°C) to prevent ligand dissociation. Characterization via ³¹P-NMR can confirm ligand coordination, while X-ray crystallography (using SHELX software ) validates the octahedral geometry typical of nickel(IV) complexes.

Q. How can researchers characterize the structural integrity of this nickel(IV) complex?

A combination of spectroscopic and crystallographic techniques is essential:

- ³¹P-NMR : Detects coordination shifts in triphenylphosphine ligands (δ ~20–30 ppm for nickel-bound phosphine vs. free ligand) .

- X-ray diffraction : SHELXL refinement resolves bond lengths (Ni–P ~2.2–2.3 Å) and oxidation state via metric parameters.

- Elemental analysis : Confirms stoichiometry of C, H, and Cl.

- Magnetic susceptibility : Nickel(IV) is diamagnetic, distinguishing it from paramagnetic nickel(II) analogs .

Q. What are the primary applications of this compound in catalytic reactions?

Nickel(IV) complexes are explored in cross-coupling reactions, such as C–heteroatom bond formation (e.g., C–N, C–O). For example, in amination reactions, the complex may act as a pre-catalyst, undergoing reduction to nickel(II) intermediates that facilitate oxidative addition with aryl chlorides. A methodology inspired by nickel-catalyzed amination procedures can be adapted, using ligands like 1,3-bis(2,6-diisopropylphenyl)imidazolidinium chloride to stabilize reactive intermediates.

Advanced Research Questions

Q. How does the electronic structure of this nickel(IV) complex influence its reactivity in catalysis?

The high oxidation state of nickel(IV) enhances its electrophilicity, enabling oxidative addition with challenging substrates (e.g., aryl chlorides). However, steric hindrance from the naphthalen-1-yl and triphenylphosphine ligands can slow ligand substitution. Computational studies (DFT) are recommended to map frontier molecular orbitals and identify active sites. Contrasting reactivity with nickel(II) analogs (e.g., bis(triphenylphosphine)nickel(II) chloride ) can clarify the role of oxidation state in catalytic cycles .

Q. What experimental strategies address contradictions in reported catalytic efficiencies?

Discrepancies in catalytic activity often arise from:

- Ligand decomposition : Monitor ligand integrity via ³¹P-NMR during reactions .

- Solvent effects : Test polar aprotic solvents (e.g., 2-methyltetrahydrofuran ) to stabilize charged intermediates.

- Substrate scope limitations : Screen diverse substrates (e.g., electron-deficient vs. electron-rich aryl chlorides) to define applicability. Cross-validation using kinetic studies (e.g., variable-temperature NMR) and isotopic labeling can resolve mechanistic ambiguities.

Q. How can researchers mitigate the compound’s sensitivity to light and moisture?

- Photostability : Conduct UV-vis spectroscopy to assess decomposition under 300–400 nm light. Store samples in amber vials at –20°C .

- Moisture control : Use Schlenk-line techniques or gloveboxes (<1 ppm O₂/H₂O) for synthesis and handling.

- Stability assays : Periodically analyze samples via TLC or HPLC to detect degradation products (e.g., triphenylphosphine oxide ).

Q. What safety protocols are critical when handling this compound?

- Toxicity : Nickel(IV) complexes are potential carcinogens. Use fume hoods, nitrile gloves, and P2 respirators .

- Waste disposal : Neutralize chlorides with aqueous NaHCO₃ before disposal.

- Emergency procedures : For spills, adsorb with vermiculite and treat with 10% EDTA solution to chelate nickel ions .

Q. Methodological Considerations

Q. Designing a catalytic reaction with this nickel(IV) complex: What controls are necessary?

- Blank reactions : Exclude the catalyst to confirm its necessity.

- Ligand-free controls : Test if free triphenylphosphine contributes to reactivity.

- Isotopic labeling : Use deuterated substrates to probe C–H activation steps.

- Kinetic profiling : Monitor reaction progress via GC-MS or in-situ IR .

Q. How to resolve conflicting crystallographic data on ligand geometry?

- Multi-temperature refinements : Collect datasets at 100 K and 298 K to assess thermal motion.

- Twinned data analysis : Use SHELXD for challenging crystals.

- Comparative studies : Contrast with structurally analogous complexes (e.g., nickel(II) chloride ethylene glycol dimethyl ether complex ).

Q. What advanced techniques elucidate reaction mechanisms involving this compound?

特性

IUPAC Name |

1H-naphthalen-1-ide;nickel(2+);triphenylphosphanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15P.C10H7.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-10-8-4-3-7-9(10)5-1;;/h2*1-15H;1-7H;1H;/q;;-1;;+2/p+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQTKZOVRPFQUDT-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C2[C-]=CC=CC2=C1.[Cl-].[Ni+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H39ClNiP2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

747.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54806-25-6 | |

| Record name | 54806-25-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。